physicochemical properties of 4-nitrothiophene-2-sulfonyl chloride
physicochemical properties of 4-nitrothiophene-2-sulfonyl chloride
[1][2]
Executive Summary
4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1) is a high-reactivity electrophilic building block utilized primarily in the synthesis of sulfonamide-based antimicrobials and antitumor agents. Distinguished by the electron-withdrawing nitro group at the 4-position, this compound exhibits enhanced electrophilicity at the sulfonyl center compared to its non-nitrated thiophene analogs.
Critical Technical Insight: Researchers must be aware that commercial supplies of this compound are frequently mixtures containing the 5-nitro isomer (typically in a ~1.4:1 ratio) or are substituted derivatives (e.g., 5-chloro-4-nitrothiophene-2-sulfonyl chloride). Pure isolation of the 4-nitro isomer requires specific fractional crystallization or chromatographic protocols. This guide details the physicochemical properties, reactivity profile, and handling protocols necessary to utilize this reagent effectively in high-fidelity synthesis.
Chemical Identity & Structural Analysis[3][4][5]
The reactivity of 4-nitrothiophene-2-sulfonyl chloride is defined by the interplay between the thiophene ring's aromaticity and the strong electron-withdrawing effects of the nitro (
| Property | Data |
| IUPAC Name | 4-Nitrothiophene-2-sulfonyl chloride |
| CAS Number | 40358-04-1 |
| Molecular Formula | |
| Molecular Weight | 227.64 g/mol |
| SMILES | C1=C(SC(=C1)[O-])S(=O)(=O)Cl |
| Structural Analog | 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2) |
Electronic Effects & Reactivity[7][8]
-
Sulfonyl Center Activation: The nitro group at position 4 pulls electron density from the thiophene ring, destabilizing the S-Cl bond and lowering the activation energy for nucleophilic attack. This makes the compound significantly more reactive (and moisture-sensitive) than benzenesulfonyl chloride.
-
Regiochemistry: The C2 position is activated for nucleophilic aromatic substitution (
) only if the sulfonyl group is displaced, which is rare. The primary reactivity is exclusively at the sulfur atom of the sulfonyl group.
Physicochemical Properties[1][3][5][9][10][11][12]
Note: Due to the prevalence of isomer mixtures in commercial sources, some values below are derived from high-purity structural analogs (specifically the 5-chloro derivative) to provide a reliable operational baseline.
| Property | Value / Range | Context & Reliability |
| Physical State | Solid (Crystalline powder) | Typically yellow to pale-brown. |
| Melting Point | 50 – 56 °C | Data based on 5-chloro analog (CAS 58457-24-2).[1][2] Pure 4-nitro isomer likely falls in the 45–60 °C range but is rarely reported in isolation. |
| Boiling Point | ~398 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | 1.6 – 1.8 g/cm³ (Predicted) | High density due to heavy heteroatoms (S, Cl). |
| Solubility | Soluble in DCM, THF, Acetone, EtOAc | Reacts violently with water and alcohols. |
| LogP | ~1.5 (Predicted) | Moderately lipophilic; suitable for organic phase extraction. |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to 4-nitrothiophene-2-sulfonic acid and HCl upon exposure to ambient humidity. |
Reactivity Profile & Mechanism[14]
The following diagram illustrates the primary reaction pathways. The "Critical Path" for drug development is the formation of Sulfonamides, while Hydrolysis represents the primary degradation mode.
Caption: Chemoselective pathways. Green arrow indicates the desired synthetic route; red dashed arrow indicates the degradation pathway to be avoided.
Mechanistic Considerations
-
Amidation (Sulfonamide Synthesis):
-
Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, proceeding through a trigonal bipyramidal transition state.
-
Side Reactions: The electron-deficient thiophene ring is susceptible to ring-opening or polymerization if strongly basic conditions (e.g., NaOH, KOH) are used at high temperatures. Recommendation: Use mild organic bases like Pyridine or TEA/DIPEA in aprotic solvents (DCM or THF).
-
-
Hydrolysis:
-
The nitro group accelerates hydrolysis. In the presence of water, the compound converts to the sulfonic acid and generates
gas. This reaction is autocatalytic as the acid generated further catalyzes degradation.
-
Experimental Protocol: Sulfonamide Synthesis
This protocol is designed to minimize hydrolysis and manage the potential isomer mixture.
Reagents:
-
4-Nitrothiophene-2-sulfonyl chloride (1.0 equiv)
-
Aniline or Primary Amine (1.1 equiv)
-
Pyridine (1.5 equiv) or
(2.0 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dry all glassware in an oven. Purge the reaction vessel with Nitrogen or Argon.
-
Dissolution: Dissolve the amine and base in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve 4-nitrothiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Expert Tip: Adding the chloride to the amine ensures the amine is always in excess, scavenging the
immediately and preventing acid-catalyzed side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
solution. Extract with DCM. Wash the organic layer with 1M (to remove excess pyridine/amine) followed by Brine. -
Purification: Dry over
and concentrate. If the starting material was an isomer mixture, recrystallization from Ethanol/Water is often effective for enriching the desired sulfonamide isomer.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[3]
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl evolution.
Safety Hazards (MSDS Summary)
-
Corrosive (H314): Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a respiratory irritant.
-
Moisture Sensitive: Reacts violently with water. Do not dispose of in aqueous waste streams without prior neutralization.
References
-
BenchChem. Synthesis routes of 4-Nitrothiophene-2-sulfonyl chloride. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Retrieved from
-
National Institutes of Health (NIH). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (Discusses the antibacterial activity of nitrothiophene sulfonamides). Retrieved from
-
ChemicalBook. 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Properties. Retrieved from
-
Organic Syntheses. o-Nitrophenylsulfur Chloride (Analogous handling procedures). Coll. Vol. 2, p. 455. Retrieved from
